(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Description

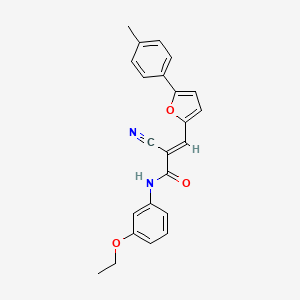

The compound (E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a structurally complex acrylamide derivative characterized by:

- Acrylamide backbone with a cyano (-CN) group at position 2.

- 3-Ethoxyphenyl substituent on the acrylamide nitrogen.

- 5-(p-Tolyl)furan-2-yl group at position 3, providing aromatic and hydrophobic interactions.

Properties

IUPAC Name |

(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-27-20-6-4-5-19(14-20)25-23(26)18(15-24)13-21-11-12-22(28-21)17-9-7-16(2)8-10-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAJKFPBDHKWIC-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential clinical applications.

Chemical Structure and Properties

The compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

This compound's structural features include:

- A cyano group that may enhance its reactivity.

- An ethoxyphenyl substituent that could influence its interaction with biological targets.

- A furan moiety that is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has shown selective activity against cancer cell lines by targeting the aryl hydrocarbon receptor (AhR) pathway. The observed growth inhibition (GI50 values) for various derivatives suggests that modifications in the structure can lead to enhanced potency against specific cancer types .

| Compound | Observed Growth Inhibition (GI50, µM) |

|---|---|

| A1 | 17 |

| A2 | 15 |

| C30 | 20 |

| C31 | 21 |

Neurological Effects

The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs). Specifically, related compounds have been identified as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive function and anxiety regulation. For example, 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity in mouse models at doses as low as 0.5 mg/kg . This suggests that this compound may also exhibit similar properties.

Antimicrobial Activity

The antimicrobial properties of acrylamide derivatives have been documented, with some exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary widely, indicating a structure-activity relationship that could be leveraged for developing new antimicrobial agents .

Case Studies

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that modifications to the acrylamide structure can lead to increased cytotoxicity. Compounds with specific substitutions demonstrated enhanced apoptosis induction in cancer cells .

- Anxiolytic Activity : Behavioral studies in mice indicated that certain derivatives of acrylamide could reverse anxiety-like behaviors induced by nicotine, highlighting their potential use in treating anxiety disorders .

Comparison with Similar Compounds

α7 nAChR Modulators: DM497, DM490, and PAM-2

Key Differences :

Cytotoxic Acrylamides with Cyano Groups

Key Differences :

Nitrophenyl-Furan Acrylamides

Key Differences :

- The p-tolyl group (electron-donating methyl) in the target compound vs. 4-nitrophenyl (electron-withdrawing nitro) in the analog may alter receptor binding kinetics and redox activity .

Mechanistic Insights and Research Findings

α7 nAChR Modulation

- DM497 (thiophene analog) and PAM-2 (furan analog) act as α7-PAMs, reducing neuropathic pain in mice (ED50: 3–10 mg/kg) .

- DM490 antagonizes DM497’s effects via negative modulation of α7 nAChR, highlighting the importance of substituents (N-methyl vs. N-H) in allosteric regulation .

- The cyano group in the target compound could stabilize interactions with the receptor’s transmembrane domain, similar to NS-1738 (a urea-based α7-PAM) .

CaV2.2 Channel Inhibition

- PAM-2 inhibits CaV2.2 channels (IC50: ~30 μM), contributing to antinociception .

- Structural analogs with bulky substituents (e.g., 5-(p-tolyl)furan) may enhance channel blockade compared to smaller furans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.